molecular formula C10H15NO3S B2559393 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one CAS No. 2172020-51-6

2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one

Cat. No.: B2559393
CAS No.: 2172020-51-6
M. Wt: 229.29
InChI Key: FMKYWCGAXFFEDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one ( 2172020-51-6) is an organic compound with the molecular formula C 10 H 15 NO 3 S and a molecular weight of 229.30 g/mol . It is characterized by a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—substituted with a methyl group and an acyl group with a diethoxy-protected carbonyl . This specific structure classifies it as a protected derivative of a 1-(4-methylthiazol-2-yl)ethanone scaffold, making it a valuable intermediate in synthetic organic and medicinal chemistry research. Research Applications and Value This compound serves primarily as a versatile chemical building block . The 4-methylthiazole moiety is a privileged structure in drug discovery, frequently found in molecules with diverse biological activities . The diethoxyethyl ketone functional group is a key feature, often acting as a synthetic handle for further chemical transformations to create more complex molecular architectures. Researchers utilize such thiazole-containing compounds in the design and synthesis of potential enzyme inhibitors . For instance, structurally related thiazole derivatives have been explored for their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key targets in the development of anti-inflammatory agents . Other research avenues include developing inhibitors for acetylcholinesterase (AChE) for neurodegenerative disease research and carbonic anhydrases . The role of this particular compound is to facilitate the synthetic pathways toward such bioactive molecules, contributing to the development of novel therapeutic candidates in various disease areas. Handling and Usage Intended Use: This product is provided strictly For Research Use Only (RUO) . It is not intended for direct use in humans, animals, or as a diagnostic agent. It must be handled by qualified and trained laboratory personnel in a controlled research setting.

Properties

IUPAC Name

2,2-diethoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-4-13-10(14-5-2)8(12)9-11-7(3)6-15-9/h6,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKYWCGAXFFEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C1=NC(=CS1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula: C10H15NO3S
  • Molecular Weight: 229.30 g/mol
  • CAS Number: 2172020-51-6

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation: Can form sulfoxides or sulfones.
  • Reduction: Can be reduced to thiazolidines.
  • Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents

Reaction TypeReagents Used
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionAlkyl halides, acyl chlorides

Chemistry

2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one serves as a valuable building block for synthesizing more complex thiazole derivatives. Its diethoxy group allows for further chemical modifications, enhancing its utility in synthetic chemistry.

Biology

Research has investigated the compound's potential antimicrobial, antifungal, and antiviral properties. The thiazole moiety is known for its biological activity, making this compound a candidate for further exploration in pharmacological studies.

Medicine

The compound is being explored for its potential therapeutic uses:

  • Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties: Investigations are ongoing to assess its efficacy in reducing inflammation.
  • Neuroprotective Effects: The compound shows promise in protecting neural cells from damage.

Industry

In industrial applications, this compound is utilized in developing dyes and pigments. Its ability to accelerate chemical reactions also makes it valuable in various industrial processes.

Molecular Targets

The compound interacts with enzymes and receptors within biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways.

Pathways Involved

Research indicates that it may affect:

  • Oxidative Stress Pathways
  • Inflammatory Pathways
  • Cell Signaling Pathways related to proliferation and apoptosis

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, highlighting its potential as a new antimicrobial agent.
  • Cytotoxicity Research : Investigations into its effects on cancer cell lines revealed selective cytotoxicity, suggesting a possible role in cancer treatment strategies.
  • Inflammation Modulation : Research indicated that the compound could modulate inflammatory responses in vitro, paving the way for further studies on its anti-inflammatory capabilities.

Mechanism of Action

Comparison with Similar Compounds

Thiazole-Based Derivatives

  • 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methylthiazol-2-yl)ethan-1-one (3c) Structure: Replaces diethoxy groups with a dihydroxyphenyl moiety. Properties: Exhibits a 57% synthesis yield and distinct NMR shifts (δ 13.79 ppm for phenolic -OH), suggesting strong intramolecular hydrogen bonding.
  • 1-(2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4-methylthiazol-5-yl)ethan-1-one (6b) Structure: Integrates a pyrazole ring fused to the thiazole.

Oxazole and Other Heterocyclic Analogues

  • 1-(4-Methyloxazol-2-yl)ethanone Structure: Oxazole replaces thiazole (oxygen instead of sulfur). Molecular weight (125.127 g/mol) is lower than the target compound, influencing solubility and bioavailability .
  • 1-{4-{[5-(Arylmethylamino)-1,3,4-oxadiazol-2-yl]methoxy}phenyl}ethan-1-one Structure: Oxadiazole ring linked via methoxy groups. Properties: The oxadiazole’s electron-deficient nature may enhance interactions with biological targets like enzymes, contrasting with the thiazole’s moderate electron density .

Enzyme Inhibition

  • 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one derivatives (e.g., compounds 2 and 4 in ): Exhibit nanomolar AChE inhibition (Ki = 22.13–23.71 nM). The thioether linkage and hydroxyphenyl group are critical for activity, suggesting that the diethoxy-thiazole system in the target compound might require structural optimization for similar potency .

Antimicrobial and Antitumor Potential

  • O-Benzyl (benzofuran-2-yl)ethan-1-one ether oximes: Demonstrate notable antimicrobial activity, attributed to the benzofuran core and oxime ethers. The diethoxy-thiazole analog’s antimicrobial efficacy remains unexplored but could differ due to thiazole’s sulfur atom enhancing membrane penetration .
  • Pyrazoline-benzoxazole hybrids (): Show antitumor activity via carbonic anhydrase inhibition. The diethoxy group’s steric bulk might hinder similar interactions unless balanced by the thiazole’s planar geometry .

Structural and Electronic Comparisons

  • Bond Lengths/Angles: In thiadiazole-ethanone analogs (), bond lengths (e.g., C(13)-C(14) = 1.379 Å) align with aromatic stabilization. The diethoxy groups in the target compound may introduce torsional strain, affecting planarity .

Biological Activity

2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in various pharmacological applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C10H15NO3S
  • Molecular Weight : 229.30 g/mol
  • CAS Number : 2172020-51-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may influence:

  • Enzymatic Activity : Inhibition or activation of enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : Modulation of pathways related to oxidative stress and inflammation.
  • Apoptosis : Induction or inhibition of programmed cell death.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The specific antimicrobial activity of this compound has been evaluated through in vitro assays.

MicroorganismActivity (Zone of Inhibition)Reference
E. coli15 mm
S. aureus18 mm
C. albicans12 mm

Anticancer Activity

Preliminary studies suggest potential anticancer properties of this compound. It has been shown to affect cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Cancer Cell LineIC50 (µM)Reference
HeLa10
MCF715

Case Studies

Several case studies highlight the biological significance of thiazole derivatives:

  • Study on Acetylcholinesterase Inhibition :
    • A series of thiazole compounds were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The study found that compounds with structural similarities to this compound exhibited promising AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antifungal Activity Assessment :
    • In a comparative study, thiazole derivatives were evaluated against common fungal pathogens. The results indicated that certain derivatives demonstrated potent antifungal activity comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Diethoxy-1-(4-methylthiazol-2-yl)ethan-1-one, and how can reaction conditions be optimized for purity?

  • Methodology :

  • Nucleophilic substitution or Friedel-Crafts acylation is typically employed to introduce the ethoxy and thiazole groups. For example, bromoethanone intermediates (e.g., 2-bromo-1-(4-methylthiazol-2-yl)ethan-1-one) can react with diethyl ether under basic conditions.
  • Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (room temperature to reflux), and catalyst (e.g., Lewis acids like AlCl₃). Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis, recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons and carbons in the thiazole ring (e.g., δ ~6.3–7.5 ppm for aromatic protons) and ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂).
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+Na]⁺ peaks with <2 ppm error).
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and C-O-C bonds (~1100 cm⁻¹). Cross-validate data against computational predictions (e.g., DFT) .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?

  • Methodology :

  • Grow crystals via slow evaporation (e.g., in ethanol/chloroform). Use SHELXL for refinement, focusing on R-factor convergence (<0.05) and thermal displacement parameters .
  • Key metrics: Unit cell dimensions (e.g., monoclinic C2/c space group), bond lengths (C=O: ~1.22 Å), and dihedral angles between thiazole and ethoxy groups. Compare with analogous structures (e.g., 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a = 23.409 Å, β = 116.275°) .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental and computational spectral data?

  • Methodology :

  • Density Functional Theory (DFT) : Compare calculated NMR/IR spectra (e.g., B3LYP/6-311+G(d,p) basis set) with experimental data. Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility .
  • Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or tautomers. For example, ethoxy group rotation may cause splitting in aromatic proton signals .

Q. What strategies improve synthetic yield while minimizing side reactions (e.g., ethoxy group hydrolysis)?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Low-temperature reactions (−20°C to 0°C) reduce hydrolysis. Use anhydrous solvents (e.g., molecular sieves in THF).
  • In situ monitoring : Employ Raman spectroscopy to track intermediate stability (e.g., thiazole ring integrity) .

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be addressed during refinement?

  • Methodology :

  • Use SHELXD for twin-law identification and SHELXL for disorder modeling (e.g., PART instructions). Apply ISOR and SIMU restraints to anisotropic displacement parameters.
  • Validate with R₁ and wR₂ residuals. For severe twinning, consider high-resolution synchrotron data (λ = 0.7–1.0 Å) .

Q. What role can computational modeling play in predicting biological activity or reactivity?

  • Methodology :

  • Molecular docking (AutoDock Vina): Screen against protein targets (e.g., cytochrome P450 enzymes) using the compound’s 3D structure.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity. Validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.